Thieno[2,3-c]pyridine-4-sulfonyl chloride
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Description
Thieno[2,3-c]pyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO2S2 . It is a derivative of thieno[2,3-c]pyridine .
Synthesis Analysis
The synthesis of thieno[2,3-c]pyridine derivatives has been reported in several studies . For instance, one study described the synthesis of a compound bearing the thieno[2,3-c]pyridine moiety, which was identified as a hit compound for inhibitors of the GRK2 kinase . The synthesis process involved a structure-driven optimization process .Molecular Structure Analysis
The molecular structure of this compound consists of a thieno[2,3-c]pyridine core with a sulfonyl chloride functional group attached at the 4-position . The molecular weight of this compound is 233.695 Da .Safety and Hazards
The safety data sheet for a similar compound, Pyridine-4-sulfonyl chloride, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
Thieno[2,3-c]pyridine-4-sulfonyl chloride is a compound that has been studied for its potential as a kinase inhibitor . Kinases are proteins that play a crucial role in cellular signaling pathways, regulating various cellular processes such as cell growth, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets, the kinases, by mimicking ATP, the molecule that kinases usually bind to. This prevents the kinases from performing their normal function, thereby inhibiting the signaling pathways they are involved in .
Biochemical Pathways
The inhibition of kinases disrupts the signaling pathways they are involved in. This can have various downstream effects depending on the specific pathway and cell type. For example, it can lead to the inhibition of cell growth and proliferation, which is why kinase inhibitors are often studied for their potential as cancer therapeutics .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific kinases it inhibits and the signaling pathways these kinases are involved in. For example, if the inhibited kinases are involved in cell growth and proliferation, the result could be a decrease in these processes .
Properties
IUPAC Name |
thieno[2,3-c]pyridine-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S2/c8-13(10,11)7-4-9-3-6-5(7)1-2-12-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDSPXIKGVGKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=CC(=C21)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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